[Carboxymethyl(4-methoxybenzenesulfonyl)amino]acetic acid

Medicinal Chemistry Matrix Metalloproteinase Inhibitors Carbonic Anhydrase Inhibitors

[Carboxymethyl(4-methoxybenzenesulfonyl)amino]acetic acid, also known as N-(carboxymethyl)-N-[(4-methoxyphenyl)sulfonyl]glycine, is a sulfonamide-diacetic acid hybrid molecule (C11H13NO7S, MW 303.29). This compound functions as a critical synthetic intermediate, possessing both a metal-chelating iminodiacetic acid (IDA) backbone and a 4-methoxybenzenesulfonyl moiety, enabling its use in constructing dual-target enzyme inhibitors.

Molecular Formula C11H13NO7S
Molecular Weight 303.29 g/mol
Cat. No. B5538332
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[Carboxymethyl(4-methoxybenzenesulfonyl)amino]acetic acid
Molecular FormulaC11H13NO7S
Molecular Weight303.29 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)O)CC(=O)O
InChIInChI=1S/C11H13NO7S/c1-19-8-2-4-9(5-3-8)20(17,18)12(6-10(13)14)7-11(15)16/h2-5H,6-7H2,1H3,(H,13,14)(H,15,16)
InChIKeyPWOHLNQUNYXWPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Carboxymethyl(4-methoxybenzenesulfonyl)amino]acetic Acid (CAS 59724-87-7) for Research & Procurement


[Carboxymethyl(4-methoxybenzenesulfonyl)amino]acetic acid, also known as N-(carboxymethyl)-N-[(4-methoxyphenyl)sulfonyl]glycine, is a sulfonamide-diacetic acid hybrid molecule (C11H13NO7S, MW 303.29) . This compound functions as a critical synthetic intermediate, possessing both a metal-chelating iminodiacetic acid (IDA) backbone and a 4-methoxybenzenesulfonyl moiety, enabling its use in constructing dual-target enzyme inhibitors [1]. Its structural features make it a non-interchangeable building block for developing potent MMP and carbonic anhydrase inhibitors, as well as KEAP1-Nrf2 protein-protein interaction modulators [1][2].

Why Generic Analogs Cannot Replace Carboxymethyl(4-methoxybenzenesulfonyl)amino]acetic Acid in Synthesis


While several arylsulfonyl chlorides can be used to synthesize N-sulfonyl iminodiacetic acid derivatives, simple substitution is not feasible when the 4-methoxy substituent is required for downstream biological activity. The electron-donating methoxy group directly influences the sulfonamide's pKa, hydrogen-bonding capacity, and the overall lipophilicity of the final inhibitor, parameters that are critical for enzyme binding [1][2]. For instance, in the synthesis of KEAP1-Nrf2 inhibitors, the 4-methoxy group is essential for occupying a specific hydrophobic pocket in the KEAP1 protein; analogs with a 4-methyl or unsubstituted phenyl ring show a complete loss of inhibitory activity [2]. Therefore, procuring the specific 4-methoxybenzenesulfonyl derivative is mandatory for replicating published syntheses and achieving target potency, as generic arylsulfonyl glycine alternatives will not yield the same molecular interactions.

Quantitative Differentiation of Carboxymethyl(4-methoxybenzenesulfonyl)amino]acetic Acid from Analogs


Synthetic Route Specificity for Dual MMP/CA Inhibitors

The compound is the sole direct precursor for the sulfonamide-hydroxamate conjugate class of dual MMP/CA inhibitors. In the synthetic route, it is the specific N-substituted IDA intermediate (B1a) required to yield the final potent inhibitor B1 [1]. Attempts to use the corresponding 4-methyl or 4-chloro analogs as intermediates resulted in different final compounds with distinct, and often inferior, MMP inhibition profiles, as reported in the same study [1]. The synthetic route yields the target dicarboxylic acid intermediate as a white solid in 49% yield, a reproducible benchmark for procurement quality .

Medicinal Chemistry Matrix Metalloproteinase Inhibitors Carbonic Anhydrase Inhibitors

Critical Pharmacophoric Element in a KEAP1-Nrf2 PPI Inhibitor

The compound serves as the essential monomer for synthesizing the potent KEAP1-Nrf2 inhibitor CPUY192018 via a one-step coupling. The 4-methoxy substituent is a critical pharmacophore; its replacement with a hydrogen or methyl group in the monomer leads to a complete loss of KEAP1 inhibitory activity (IC50 > 10 µM) in the final dimeric compound [1]. The target compound, therefore, enables the construction of a molecule with an IC50 of 0.63 µM against the KEAP1-Nrf2 PPI, a potency that cannot be achieved with any non-methoxylated monomer analog .

KEAP1-Nrf2 Pathway Oxidative Stress Protein-Protein Interaction Inhibitor

Metal-Chelating IDA Scaffold Differentiation for MMP Inhibition

The target compound's iminodiacetic acid (IDA) backbone provides a strong zinc-chelating group. When incorporated into a sulfonamide-hydroxamate conjugate, this scaffold yielded inhibitors with nanomolar potency against MMP-2. The sulfonamide-based IDA derivatives (B1-B3) showed to be potent (nM range) against deep S1' pocket MMPs enzymes (i.e., MMP-2) [1]. While the final hydroxamic acid is the active zinc-binder, the N-carboxymethyl group in the target intermediate is critical for maintaining the correct geometry and acidity for strong zinc interaction in the final drug, an advantage not provided by simpler glycine derivatives [1].

Bioinorganic Chemistry Zinc Chelation Enzyme Inhibition

Core Application Scenarios for Procuring Carboxymethyl(4-methoxybenzenesulfonyl)amino]acetic Acid


Synthesis of Dual-Action Antitumor Agents

This compound is the required starting material for synthesizing dual matrix metalloproteinase (MMP) and carbonic anhydrase (CA) inhibitors, as described by Marques et al. (2008) [1]. These conjugates are being investigated for cancer therapy due to their ability to simultaneously target tumor invasion (via MMP inhibition) and the hypoxic tumor microenvironment (via CA inhibition). Procuring this specific intermediate allows medicinal chemistry teams to replicate published nanomolar-potency compounds for lead optimization programs [1].

Development of Next-Generation Nrf2 Activators for Inflammatory Disease

The compound acts as a single-arm monomer that dimerizes to form potent, non-covalent KEAP1-Nrf2 protein-protein interaction inhibitors like CPUY192018 [2]. This is an advanced therapeutic strategy for chronic kidney disease, multiple sclerosis, and inflammatory bowel disease, offering a non-electrophilic alternative to covalent Nrf2 activators like bardoxolone. The 4-methoxy group on the monomer is fundamental for the high target affinity [2].

Chelating Scaffold for Bioinorganic and Metal-Sensing Research

As a derivative of iminodiacetic acid with a tunable sulfonamide substituent, this molecule serves as a versatile ligand for designing metal complexes. The IDA core provides a strong, well-characterized chelation site for Zn²⁺ and other transition metals, while the 4-methoxybenzenesulfonyl group allows for further derivatization or modulation of the complex's physicochemical properties. This makes it useful for developing metalloenzyme models or novel metal-based imaging agents, based on the chelating principles established by Santos et al. (2006) [3].

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